C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine
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Overview
Description
C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol . This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The isopropyl and methyl groups attached to the pyrazole ring contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine typically involves the reaction of 1-isopropyl-3-methyl-1H-pyrazole with formaldehyde and a suitable amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Isopropyl-3-methyl-1H-pyrazol-5-amine: Shares a similar pyrazole ring structure but differs in the position of the amine group.
N-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)glycine: Contains a glycine moiety attached to the pyrazole ring, making it structurally similar but functionally different.
Uniqueness
C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(3-methyl-1-propan-2-ylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C8H15N3/c1-6(2)11-5-8(4-9)7(3)10-11/h5-6H,4,9H2,1-3H3 |
InChI Key |
SRZBTNYOFYINKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN)C(C)C |
Origin of Product |
United States |
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